

# Introduction: The Significance of Physicochemical Characterization

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## Compound of Interest

Compound Name: 1,7-Dimethyl-1H-indazole

Cat. No.: B1426687

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The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] **1,7-Dimethyl-1H-indazole** (CAS: 17582-89-7) is a specific derivative within this class.[4] Before any meaningful formulation or preclinical development can occur, a foundational understanding of its solubility and stability is required.

- Solubility dictates the bioavailability of a drug substance and influences the choice of formulation strategy.[5][6] Poor solubility can lead to inadequate absorption and limited efficacy.
- Stability determines the drug substance's shelf-life and informs required storage conditions.[7][8][9] Degradation can result in a loss of potency and the formation of potentially toxic impurities.[10][11]

This document outlines the strategic approach and detailed protocols for generating this critical data package.

## Part 1: Comprehensive Solubility Assessment

The objective of this phase is to determine the thermodynamic (equilibrium) solubility of **1,7-Dimethyl-1H-indazole** in various aqueous and organic media. This data is essential for Biopharmaceutics Classification System (BCS) assessment and pre-formulation activities.[12][13]

## Physicochemical Profile of 1,7-Dimethyl-1H-indazole

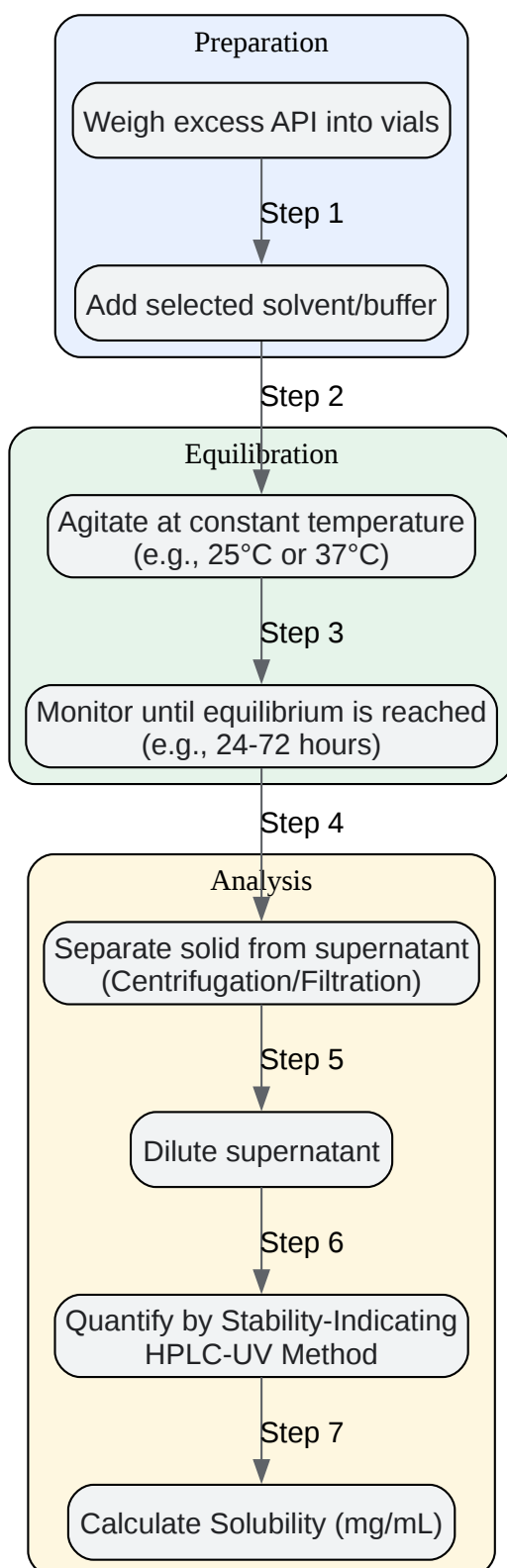
A preliminary analysis of the molecule's properties guides the experimental design.

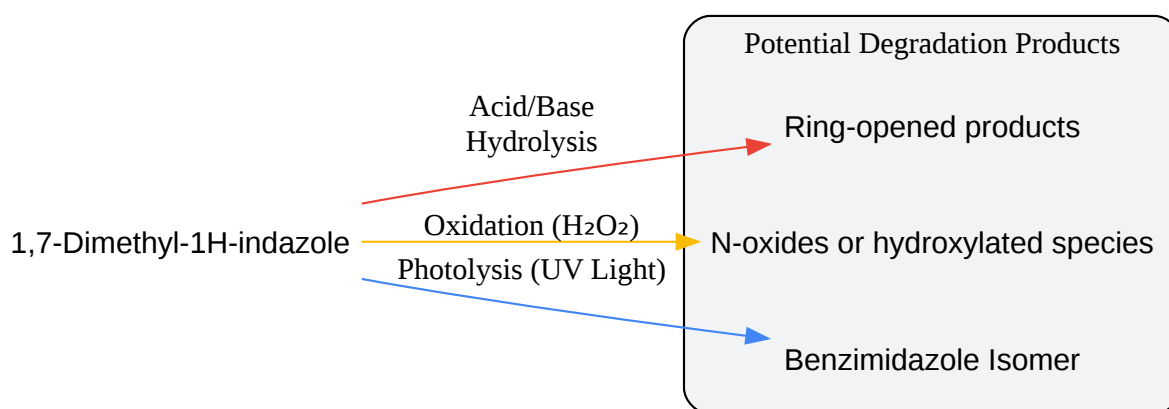
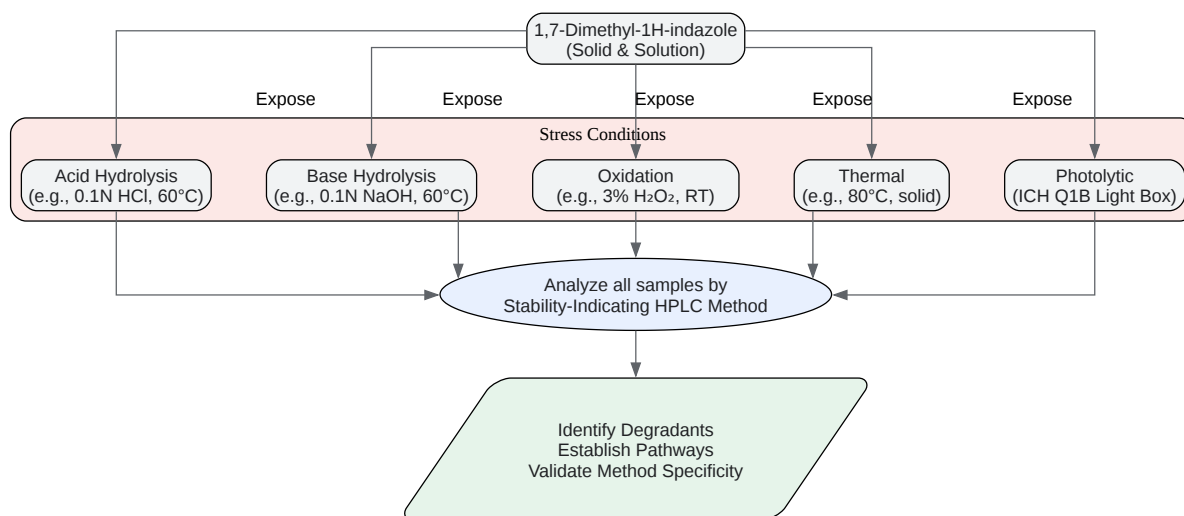
Property	Value	Source/Basis
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[4]
Molecular Weight	146.19 g/mol	[4][14]
LogP	2.39	[4]
Boiling Point	252.4 ± 9.0 °C	[4]

The LogP value of 2.39 suggests that **1,7-Dimethyl-1H-indazole** is a moderately lipophilic compound, which may indicate limited aqueous solubility.

## Experimental Workflow: Thermodynamic Solubility

The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5]





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